

Application Notes and Protocols for Laboratory Bioassay of Repellent Efficacy

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Compound of Interest

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These protocols provide detailed methodologies for testing the efficacy of repellents against hematophagous arthropods, particularly mosquitoes. The following sections describe common laboratory bioassays, including the Arm-in-Cage test for contact repellency, the Y-tube olfactometer for spatial repellency, and the Excito-Repellency Chamber for irritancy and contact effects.

Arm-in-Cage Bioassay for Contact Repellency

The Arm-in-Cage test is a standard and widely used method to evaluate the efficacy of topical repellents by measuring the Complete Protection Time (CPT) on human volunteers.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) This assay directly assesses the ability of a repellent formulation to prevent biting or landing of host-seeking insects on treated skin.[\[1\]](#)

Experimental Protocol

a. Test Subjects and Conditions:

- Insect Species: Laboratory-reared, host-seeking adult female mosquitoes (e.g., *Aedes aegypti*, *Anopheles gambiae*, *Culex quinquefasciatus*) aged 5-10 days, nulliparous, and sugar-starved for 4-6 hours prior to testing.
- Volunteers: Human volunteers should be screened to ensure they are not allergic to mosquito bites and have given informed consent.

- Environmental Conditions: The test should be conducted in a controlled environment with a temperature of $27 \pm 2^\circ\text{C}$ and relative humidity of $80 \pm 10\%$.

b. Materials:

- Test cages (e.g., 40x40x40 cm) containing a standardized number of mosquitoes (typically 200).[4]
- Repellent formulation to be tested.
- Control substance (e.g., ethanol or the base formulation without the active ingredient).
- Protective gloves (e.g., elbow-length, non-penetrable).[1]
- Micropipette or syringe for precise application of the repellent.
- Timer.

c. Procedure:

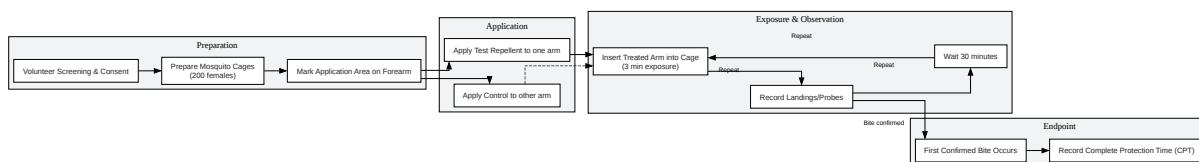
- Preparation: A defined area of the volunteer's forearm (e.g., 300 cm^2) is marked for application. The rest of the arm and hand are covered by a protective glove.[1]
- Application: A precise amount of the test repellent is applied evenly to the marked area of one forearm. The other forearm is treated with the control substance.
- Exposure: The volunteer inserts the treated forearm into the cage of mosquitoes for a fixed period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).[2]
- Observation: The number of mosquito landings and/or probings on the exposed skin is recorded during each exposure period.[1]
- Endpoint: The test is concluded when the first confirmed bite occurs, which is defined as a bite followed by another within the same or next exposure period.[4] The time from application to the first confirmed bite is recorded as the Complete Protection Time (CPT).[2]

[4]

Data Presentation

Repellent Sample	Concentration (%)	Application Dose (mg/cm ²)	Number of Volunteers	Mean CPT (minutes) ± SD
Test Repellent A	10	1.0	5	240 ± 30
Test Repellent B	10	1.0	5	180 ± 25
Positive Control (DEET)	15	1.0	5	360 ± 45
Negative Control (Ethanol)	N/A	1.0	5	< 5

Experimental Workflow



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Caption: Workflow for the Arm-in-Cage repellent bioassay.

Y-Tube Olfactometer Bioassay for Spatial Repellency

The Y-tube olfactometer is a two-choice behavioral assay used to evaluate the ability of a volatile chemical to act as a spatial repellent or attractant to insects.[\[5\]](#)[\[6\]](#) The insect is placed at the base of a Y-shaped tube and chooses to move upwind toward one of two arms, each carrying a different odor stream.

Experimental Protocol

a. Test Subjects and Conditions:

- Insect Species: Similar to the Arm-in-Cage test, using host-seeking adult female mosquitoes.
- Environmental Conditions: The assay should be conducted in a room with controlled temperature, humidity, and lighting to minimize environmental influences on insect behavior.

b. Materials:

- Glass or acrylic Y-tube olfactometer with a central arm and two side arms.[\[6\]](#)
- Air pump or compressed air source to provide a clean, continuous airflow.[\[5\]](#)
- Flow meters to regulate and equalize the airflow into each arm.
- Odor sources: Test repellent applied to a filter paper and a control (e.g., solvent alone on filter paper).
- Test chambers to hold the odor sources.

c. Procedure:

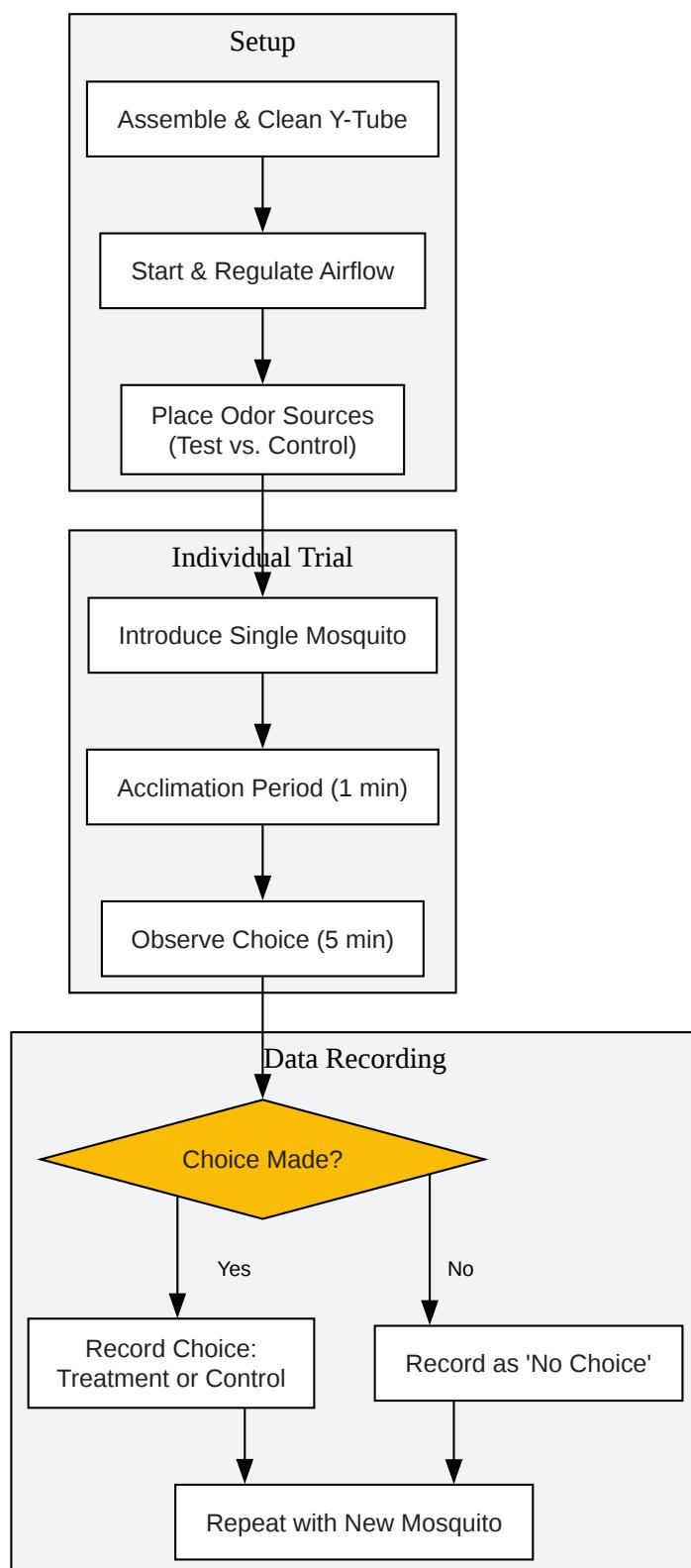
- Setup: The Y-tube olfactometer is cleaned thoroughly and assembled. The airflow is started and regulated to a constant rate (e.g., 0.4 L/min) through both arms.[\[7\]](#)
- Acclimation: A single mosquito is introduced into the central arm of the olfactometer and allowed to acclimate for a short period (e.g., 1 minute).
- Choice: The mosquito is then allowed to move freely and make a choice between the two arms within a set time period (e.g., 5 minutes). A choice is recorded when the mosquito moves a set distance into one of the arms.

- Data Collection: The number of mosquitoes choosing the arm with the test repellent versus the control arm is recorded. Mosquitoes that do not make a choice within the time limit are recorded as "no choice".
- Replication: The experiment is replicated multiple times (e.g., with 50-100 individual mosquitoes), and the positions of the test and control arms are switched periodically to avoid positional bias.

Data Presentation

Treatment	Repellent Concentration	Number of Mosquitoes Tested	Mosquitoes Choosing Treatment Arm (%)	Mosquitoes Choosing Control Arm (%)	No Choice (%)	Repellency Index (%)
Test Repellent C	1% in Ethanol	100	15	75	10	60
Test Repellent D	1% in Ethanol	100	30	60	10	30
Positive Control (DEET)	1% in Ethanol	100	10	85	5	75
Negative Control (Ethanol)	N/A	100	48	52	0	4
Repellency Index (%) $= [(Number \text{ in Control Arm} - Number \text{ in Treatment Arm}) / Total Number] \times 100$						

Experimental Workflow



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Caption: Workflow for the Y-Tube Olfactometer bioassay.

Excito-Repellency Chamber Bioassay

The excito-repellency chamber is used to assess the contact irritancy and repellent actions of chemicals on insects.^[8] This assay measures the escape response of insects from a treated chamber, distinguishing between true repellency (movement away without contact) and contact irritancy (movement after contact with a treated surface).

Experimental Protocol

a. Test Subjects and Conditions:

- Insect Species: Adult female mosquitoes, as in the previous assays.
- Environmental Conditions: Controlled temperature and humidity are maintained throughout the experiment.

b. Materials:

- Excito-repellency test box with an exposure chamber and a receiving cage.^[8]
- Insecticide-treated and untreated (control) test papers.
- A screened inner chamber to prevent physical contact with the treated papers for testing spatial repellency.^[8]
- Timer.

c. Procedure:

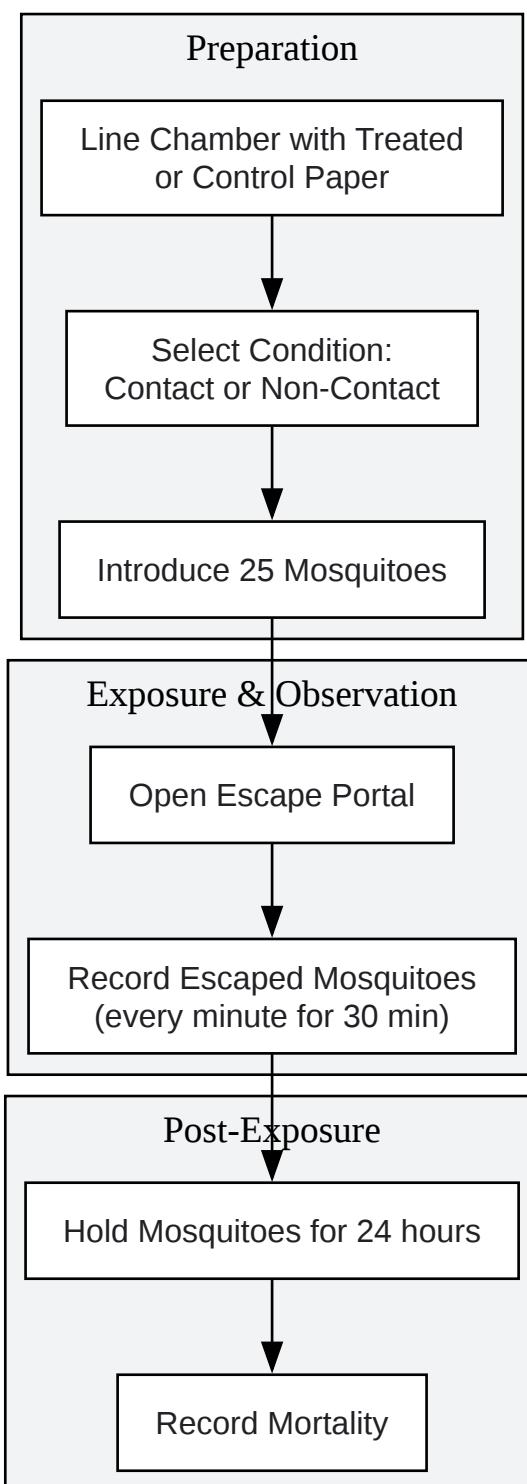
- Chamber Preparation: The exposure chamber is lined with either insecticide-treated or untreated control papers.
- Mosquito Introduction: A known number of mosquitoes (e.g., 25) are introduced into the exposure chamber.^[8]
- Escape Observation: The portal to the receiving cage is opened, and the number of mosquitoes escaping from the exposure chamber is recorded at one-minute intervals for a set duration (e.g., 30 minutes).^[8]

- Contact vs. Non-contact: The assay can be run under two conditions:
 - Contact Irritancy: Mosquitoes are allowed to make direct contact with the treated surfaces.
 - Spatial Repellency: A screened inner chamber is used to prevent mosquitoes from making physical contact with the treated papers.[8]
- Mortality: After the exposure period, mosquitoes in both chambers are held for 24 hours to record mortality.[8]

Data Presentation

Treatment	Application Rate (µg/cm ²)	Condition	Mean Escape Count (at 30 min)	24-hr Mortality (%)
Test Chemical E	5	Contact	22	60
Test Chemical E	5	Non-contact	15	10
Positive Control (Pyrethroid)	2	Contact	24	95
Positive Control (Pyrethroid)	2	Non-contact	18	5
Negative Control	N/A	Contact	5	2

Experimental Workflow

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